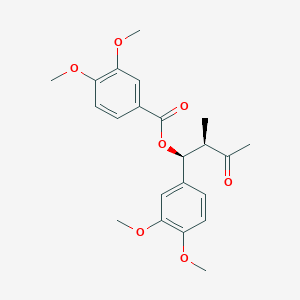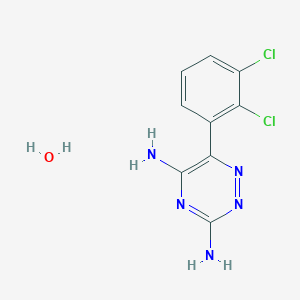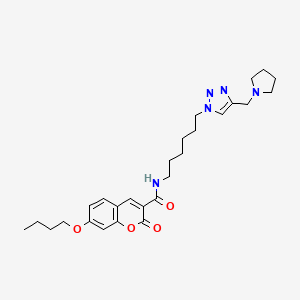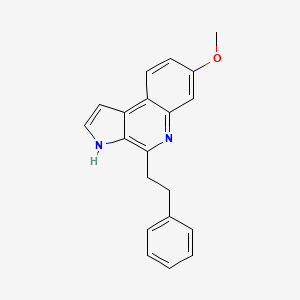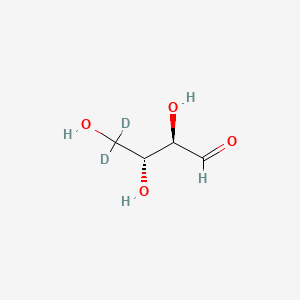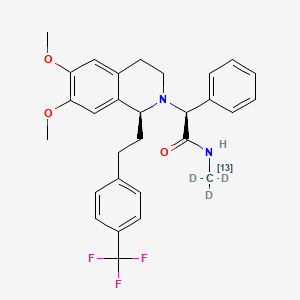
Almorexant (|AS,1S) isomer-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Almorexant (|AS,1S) isomer-13C,d3 is a derivative of Almorexant, a compound known for its role as an orexin receptor antagonist. Orexin receptors are involved in the regulation of sleep and wakefulness, making Almorexant and its derivatives of significant interest in the treatment of sleep disorders such as insomnia.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Almorexant (|AS,1S) isomer-13C,d3 typically involves several steps, including the introduction of isotopic labels (13C and d3) into the Almorexant molecule. The synthetic route may involve:
Starting Materials: Specific precursors that contain the desired isotopic labels.
Reaction Conditions: Controlled temperature, pressure, and pH to ensure the correct incorporation of isotopic labels.
Catalysts and Reagents: Use of catalysts to facilitate the reaction and reagents to introduce the isotopic labels.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes:
Optimization of Reaction Conditions: Ensuring that the reaction is efficient and yields a high purity product.
Purification Techniques: Methods such as chromatography to isolate the desired isomer.
Quality Control: Rigorous testing to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Almorexant (|AS,1S) isomer-13C,d3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Almorexant (|AS,1S) isomer-13C,d3 has several scientific research applications, including:
Chemistry: Studying the reactivity and stability of isotopically labeled compounds.
Biology: Investigating the role of orexin receptors in various physiological processes.
Medicine: Developing new treatments for sleep disorders and other conditions related to orexin receptor activity.
Industry: Use in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Almorexant (|AS,1S) isomer-13C,d3 involves its interaction with orexin receptors. By binding to these receptors, the compound inhibits their activity, leading to:
Reduced Wakefulness: Promoting sleep and reducing insomnia.
Modulation of Other Physiological Processes: Such as appetite and energy metabolism.
Comparison with Similar Compounds
Similar Compounds
Suvorexant: Another orexin receptor antagonist used to treat insomnia.
Lemborexant: A newer orexin receptor antagonist with similar applications.
Comparison
Uniqueness: Almorexant (|AS,1S) isomer-13C,d3 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolism.
Efficacy: The efficacy of Almorexant and its derivatives may vary compared to other orexin receptor antagonists, depending on their specific binding affinities and pharmacological profiles.
Properties
Molecular Formula |
C29H31F3N2O3 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(2S)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-(trideuterio(113C)methyl)acetamide |
InChI |
InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27-/m0/s1/i1+1D3 |
InChI Key |
DKMACHNQISHMDN-FCPFFEOVSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])NC(=O)[C@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


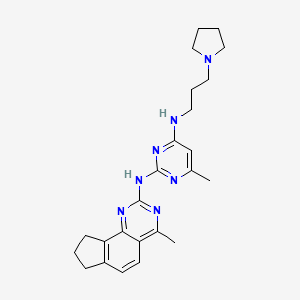
![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)
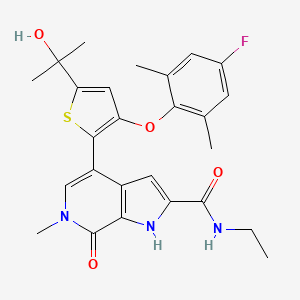
![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)


![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)
